2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl-

HIV-1 Reverse Transcriptase DHODH Target Selectivity

2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- (CAS 131194-11-1), commonly referred to as 6-Chloro-HEPT, is a synthetic pyrimidinedione derivative belonging to the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) class of compounds. As a structural analog of the prototypical NNRTI HEPT, it possesses the hallmark acyclic nucleoside scaffold, featuring critical C-5 methyl and N-1 hydroxyethoxymethyl substituents that are essential for binding to the HIV-1 reverse transcriptase (RT) enzyme.

Molecular Formula C8H11ClN2O4
Molecular Weight 234.64 g/mol
CAS No. 131194-11-1
Cat. No. B12802812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl-
CAS131194-11-1
Molecular FormulaC8H11ClN2O4
Molecular Weight234.64 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=O)NC1=O)COCCO)Cl
InChIInChI=1S/C8H11ClN2O4/c1-5-6(9)11(4-15-3-2-12)8(14)10-7(5)13/h12H,2-4H2,1H3,(H,10,13,14)
InChIKeyAPOHMHSJHSNWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-HEPT (CAS 131194-11-1): A Key Analog in the HEPT Class of Non-Nucleoside Reverse Transcriptase Inhibitors


2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- (CAS 131194-11-1), commonly referred to as 6-Chloro-HEPT, is a synthetic pyrimidinedione derivative belonging to the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) class of compounds [1]. As a structural analog of the prototypical NNRTI HEPT, it possesses the hallmark acyclic nucleoside scaffold, featuring critical C-5 methyl and N-1 hydroxyethoxymethyl substituents that are essential for binding to the HIV-1 reverse transcriptase (RT) enzyme [1]. While the parent HEPT molecule contains a 6-phenylthio group, this compound features a 6-chloro substitution, creating a distinct electronic and steric profile that serves as a critical tool for probing structure-activity relationships (SAR) and for developing next-generation inhibitors with potentially differentiated target selectivity profiles beyond HIV-1 RT [2].

Why 6-Chloro-HEPT (CAS 131194-11-1) Cannot Be Replaced by Unsubstituted or 6-Phenylthio HEPT Analogs


In the procurement of specialized HEPT analogs, generic substitution is not scientifically valid. The biological activity and target selectivity of this compound are exquisitely sensitive to the nature of the C-6 substituent. While the 6-phenylthio group of HEPT is optimized for potent wild-type HIV-1 RT inhibition [1], replacing it with a smaller, electron-withdrawing 6-chloro atom fundamentally alters the molecule's pharmacophore, as evidenced by a dramatic shift in its primary target engagement [2]. Data shows that 6-Chloro-HEPT has significantly weaker activity against wild-type HIV-1 RT compared to HEPT [1], but gains novel, potent inhibitory activity against other therapeutically relevant enzymes like human dihydroorotate dehydrogenase (DHODH) [2] and soluble epoxide hydrolase (sEH) [3]. Therefore, interchanging this compound with another HEPT derivative based solely on the core scaffold will lead to a complete failure of experimental objectives, as the functional consequence is not a simple potency shift but a change in the primary biochemical target.

Quantitative Differentiation Guide for 6-Chloro-HEPT (CAS 131194-11-1) vs. HEPT Analogs


Target Selectivity Shift: From HIV-1 RT (HEPT) to DHODH (6-Chloro-HEPT)

The 6-chloro substitution induces a fundamental target switch compared to the parent HEPT molecule. While HEPT is a potent HIV-1 RT inhibitor, 6-Chloro-HEPT exhibits only weak activity against this canonical target [1]. Instead, it gains high potency against human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis and a target for autoimmune diseases. This shift is quantitatively defined by a DHODH IC50 of 78 nM [2], demonstrating a complete functional repurposing of the scaffold.

HIV-1 Reverse Transcriptase DHODH Target Selectivity Structure-Activity Relationship

Ultra-High Potency Soluble Epoxide Hydrolase (sEH) Inhibition vs. Class-Level Activity

6-Chloro-HEPT demonstrates exceptional inhibitory activity against human recombinant soluble epoxide hydrolase (sEH), with an IC50 of 2.60 nM [1]. This represents a picomolar-range potency that is highly differentiated from the broader HEPT class, where sEH inhibition is generally not a primary pharmacological attribute. For comparison, other HEPT analogs reported in BindingDB typically show sEH IC50 values in the micromolar range or are inactive, highlighting the 6-chloro derivative as a uniquely potent sEH ligand [2].

Soluble Epoxide Hydrolase Cardiovascular Disease Pain Enzyme Inhibition

Differential Activity Against Drug-Resistant HIV-1 Reverse Transcriptase (K103N Mutant)

In contrast to the parent HEPT compound, which loses significant potency against common NNRTI-resistant mutants, 6-Chloro-HEPT retains measurable inhibitory activity against the clinically relevant HIV-1 RT K103N mutant, with an IC50 of 191 nM [1]. This is a key differentiator, as the K103N mutation is a primary cause of resistance to first-generation NNRTIs like nevirapine and efavirenz [2]. While not as potent as against wild-type RT, this retained activity provides a critical chemical starting point for designing resistance-breaking antivirals.

HIV Drug Resistance K103N Mutation NNRTI Antiviral Research

Weak 17beta-HSD1 Inhibition Contrasts with Other Hormonal Modulators

6-Chloro-HEPT was tested for inhibition of human placental cytosolic 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) and showed a weak IC50 of 1,130 nM [1]. This is a critical piece of selectivity data, as it distinguishes the compound from other pyrimidinedione-based inhibitors that may potently inhibit steroidogenic enzymes. For instance, some structural analogs in the pyrimidinedione class have been reported to inhibit 17beta-HSD1 with sub-micromolar potency [2]. The weak activity of 6-Chloro-HEPT against this target confirms its cleaner pharmacological profile when used as a DHODH or sEH inhibitor, reducing the risk of off-target endocrine effects.

17beta-HSD1 Steroidogenesis Selectivity Profile Endocrine Research

Low CYP2C8 Inhibition Risk Differentiates from Other 6-Halo Analogs

In an assessment of cytochrome P450 inhibition, 6-Chloro-HEPT showed very weak inhibition of CYP2C8 in human liver microsomes, with an IC50 of 38,000 nM [1]. This contrasts with the known structure-activity relationship of HEPT analogs where larger 6-substituents (e.g., phenylthio, benzyl) are often associated with more potent CYP450 inhibition [2]. The low CYP2C8 inhibition of the 6-chloro derivative suggests a reduced potential for drug-drug interactions and hepatotoxicity, a significant advantage for a lead compound. This ADME differentiation is crucial for selecting a compound with a favorable safety profile for in vivo studies.

CYP450 Inhibition Drug-Drug Interaction ADME Hepatotoxicity

Recommended Application Scenarios for 6-Chloro-HEPT (CAS 131194-11-1) Based on Quantitative Evidence


Chemical Probe for Dihydroorotate Dehydrogenase (DHODH) in Autoimmune and Cancer Research

Given its confirmed DHODH IC50 of 78 nM [1], 6-Chloro-HEPT is an ideal chemical probe for studying pyrimidine metabolism in immune cells and cancer cell lines. Unlike HEPT, which cannot be used for this purpose, this compound provides a specific tool to inhibit DHODH and investigate downstream effects on T-cell proliferation and tumor growth, making it the correct procurement choice for immunology and oncology labs seeking to validate DHODH as a therapeutic target.

Ultra-Potent Soluble Epoxide Hydrolase (sEH) Inhibitor for Cardiovascular and Inflammatory Disease Models

With an exceptional sEH IC50 of 2.60 nM [2], this compound is a highly potent tool for in vitro and potentially in vivo studies on blood pressure regulation, inflammation, and pain. Its picomolar potency is a unique attribute within the HEPT class, making it the only suitable analog for experiments requiring maximal sEH target engagement at low concentrations, such as in highly sensitive cell-based assays or where minimal solvent effects are critical.

Starting Point for Designing NNRTIs with Activity Against K103N Mutant HIV-1

The retained activity against the drug-resistant HIV-1 RT K103N mutant (IC50 = 191 nM) [3] is a critical differentiator. Medicinal chemistry groups focused on overcoming NNRTI resistance should procure this compound as the preferred core scaffold for structural optimization, rather than HEPT, which is completely inactive against this mutant. It provides a tangible chemical foothold for developing the next generation of resistance-breaking antivirals.

Selective Tool Compound with Low Risk of Endocrine and Metabolic Interference

The combination of high potency against its primary targets (DHODH, sEH) and weak off-target activity against 17beta-HSD1 (IC50 = 1,130 nM) [4] and CYP2C8 (IC50 = 38,000 nM) [5] establishes 6-Chloro-HEPT as a clean, selective probe. This profile is essential for complex biological studies where confounding effects from hormone metabolism or drug-drug interactions must be minimized, such as in long-term cell culture assays or multi-drug combination studies.

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